Calcium nicotinate

Description

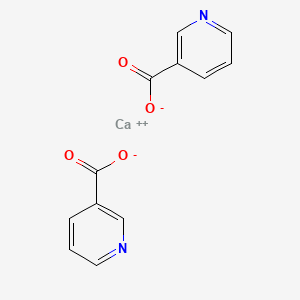

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

823-77-8 |

|---|---|

Molecular Formula |

C6H5CaNO2 |

Molecular Weight |

163.19 g/mol |

IUPAC Name |

calcium;pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO2.Ca/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); |

InChI Key |

ANAYXXGDTUJQKJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.[Ca] |

Other CAS No. |

823-77-8 |

Related CAS |

59-67-6 (Parent) |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Solid-State Synthesis Approaches

Solid-state synthesis offers a direct route to producing calcium nicotinate (B505614), often avoiding the complexities of solvent-based systems. This approach is valued for its simplicity and efficiency.

Room-Temperature Solid Phase Synthesis Techniques

A notable method for preparing anhydrous calcium nicotinate (Ca(Nic)₂(s)) is through room-temperature solid-phase synthesis. acs.org This technique involves the direct reaction of solid precursors, typically nicotinic acid and calcium hydroxide. The process avoids harsh reaction conditions and complicated experimental operations. acs.org

The formation of the new compound is confirmed through various characterization techniques:

FTIR Analysis: The disappearance of the O-H stretching vibration peak from the carboxylic group of nicotinic acid indicates that the hydrogen atom has been replaced by the calcium ion, forming a carboxylate linkage. acs.org

X-ray Powder Diffraction (XRD): The XRD spectrum of the product shows novel characteristic diffraction peaks that are distinct from those of the reactants (nicotinic acid and calcium hydroxide), confirming the creation of a new substance. For this compound, characteristic peaks appear at 2θ angles of approximately 12°, 24°, and 33°. acs.org

Chemical and Elemental Analysis: These analyses are used to verify the composition and structure of the synthesized complex. acs.org

Thermodynamic Study Methodologies for Reaction Energetics

Understanding the thermodynamics of the synthesis reaction is crucial for process optimization. For the solid-phase reaction of nicotinic acid with calcium hydroxide, thermodynamic properties have been determined using calorimetric methods. acs.org

An isoperibol solution-reaction calorimeter is employed to measure the dissolution enthalpies of the reactants and the final product. By designing a thermochemical cycle based on Hess's law, the enthalpy change of the solid-phase reaction can be determined. acs.org Furthermore, low-temperature heat capacities of the solid this compound compound have been measured using a precision automated adiabatic calorimeter over a temperature range of 78 K to 400 K. acs.org These experimental values are then fitted to a polynomial equation to calculate the molar heat capacities and fundamental thermodynamic functions at standard reference temperature (298.15 K). acs.org

This comprehensive study allows for the calculation of the standard molar enthalpy of formation for the complex. acs.org

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Methodology |

|---|---|---|

| Enthalpy Change of Reaction (ΔrHm°) | -9.121 ± 0.336 | Isoperibol Solution-Reaction Calorimetry |

| Standard Molar Enthalpy of Formation (ΔfH°[Ca(Nic)₂]) | -1113.17 ± 1.87 | Calculation using Hess's Law and auxiliary thermodynamic quantities |

Solution-Based Synthesis Protocols

Solution-based methods provide an alternative pathway for synthesizing this compound, often allowing for greater control over reaction conditions and product purity.

Chelate and Complexation Synthesis Routes

This compound can be synthesized in solution through a reaction that leverages its low solubility in certain organic solvents. One described method involves dissolving a mixture containing nicotinic acid in an aliphatic ketone at an elevated temperature. google.com An aqueous slurry of calcium hydroxide is then added to the hot solution. The calcium hydroxide reacts with the nicotinic acid to form this compound, which is insoluble in the ketone and precipitates out of the solution. google.com The precipitate can then be easily separated by filtration. google.com This process represents a straightforward complexation reaction where the calcium ion coordinates with the nicotinate ligand, leading to the formation of the salt.

The principle of chelation, where a metal ion is bonded by multiple donor atoms of a single ligand, is fundamental to the formation of stable metal complexes. In the case of this compound, the calcium ion is complexed by the carboxylate group of the nicotinic acid.

Wet Chemistry Techniques for Cation Homogeneity

Wet chemistry techniques are widely used to produce materials with a uniform distribution of constituent ions. For calcium-containing compounds, these methods typically involve the precipitation of a desired product from an aqueous solution. mdpi.com

A general wet chemistry approach for synthesizing this compound would involve preparing separate aqueous solutions of a soluble calcium salt (such as calcium chloride) and a soluble nicotinate salt (such as sodium nicotinate). The two solutions are then mixed, leading to the precipitation of this compound due to its lower solubility.

CaCl₂(aq) + 2 Na(C₆H₄NO₂)(aq) → Ca(C₆H₄NO₂ )₂(s) + 2 NaCl(aq)

This method ensures that the calcium cations are homogeneously distributed throughout the reaction medium, promoting the formation of a uniform product. The resulting precipitate can then be collected, washed to remove soluble byproducts like sodium chloride, and dried.

Precursor Utilization in Chemical Synthesis

The choice of precursors is a critical factor that influences the reaction pathway, conditions, and product characteristics. Different synthesis methodologies for this compound utilize various starting materials.

For solid-state synthesis , the most commonly cited precursors are:

Nicotinic Acid (C₆H₅NO₂) acs.org

Calcium Hydroxide (Ca(OH)₂) acs.org

In solution-based synthesis , a wider range of calcium sources can be employed, depending on the solvent system and desired reaction conditions.

Nicotinic Acid and Calcium Hydroxide are also used in solution methods, particularly in organic solvents. google.com

Other potential calcium-containing precursors, by analogy with similar syntheses, could include more soluble salts to be used in aqueous wet chemistry methods. google.com These include:

Calcium Chloride (CaCl₂)

Calcium Acetate (Ca(CH₃COO)₂)

Calcium Carbonate (CaCO₃) (used after reaction with an acid to form a soluble salt)

The following table summarizes the primary precursors used in the synthesis of this compound.

| Precursor | Chemical Formula | Synthesis Method |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Solid-State, Solution-Based |

| Calcium Hydroxide | Ca(OH)₂ | Solid-State, Solution-Based |

| Calcium Chloride | CaCl₂ | Solution-Based (Wet Chemistry) |

| Calcium Acetate | Ca(CH₃COO)₂ | Solution-Based (Wet Chemistry) |

Nicotinic Acid as a Core Reactant

Nicotinic acid (pyridine-3-carboxylic acid) is the fundamental building block in the synthesis of this compound. It provides the essential nicotinate anion that becomes part of the final salt. The structure of nicotinic acid, featuring a carboxylic acid group (-COOH) attached to a pyridine (B92270) ring, dictates its role as an acid in the synthesis reaction. This carboxylic acid group is the reactive site that donates a proton (H⁺) to a base.

Industrially, nicotinic acid itself can be produced through various methods, most commonly the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methyl-pyridine. wikipedia.orgnih.gov Regardless of its own manufacturing process, its function in forming this compound is that of a primary acid reactant. The reaction mechanism involves the deprotonation of the carboxylic acid group by a basic calcium source, resulting in the formation of the nicotinate anion and a cation, which then associate to form the ionic salt, this compound.

Calcium Hydroxide and Related Calcium Sources in Synthetic Pathways

Calcium hydroxide, Ca(OH)₂, is a frequently utilized calcium source for the preparation of this compound. Its role is to act as the base that neutralizes nicotinic acid. The reaction between nicotinic acid and calcium hydroxide is a straightforward acid-base neutralization.

One established method involves the reaction of nicotinic acid with calcium hydroxide in the presence of water. google.com Research has shown that the addition of water is critical, as it facilitates the reaction, allowing for the formation of this compound within approximately 30 minutes. google.com In the absence of water, the reaction is significantly slower. google.com The process often involves using a slight excess of calcium hydroxide to ensure the complete conversion of the nicotinic acid. google.com The completion of this reaction can be monitored by measuring the pH of the solution; a pH of 10 or higher signifies that the nicotinic acid has been fully converted. google.com

This compound's low solubility in certain organic solvents, such as aliphatic ketones, is a key property exploited for its separation and purification. google.com In one described procedure, the reaction is carried out in a ketone solvent. Since this compound is insoluble in this medium, it precipitates out of the solution as it is formed, allowing for its easy removal by filtration. google.com

While calcium hydroxide is a common reactant, other basic calcium sources are also chemically viable for this synthesis. These include:

Calcium Oxide (CaO): Also known as quicklime, calcium oxide reacts with water in an exothermic process to form calcium hydroxide in situ, which can then react with nicotinic acid.

Calcium Carbonate (CaCO₃): As a base, calcium carbonate can directly neutralize nicotinic acid. This reaction would produce this compound, water, and carbon dioxide gas.

The choice of calcium source can depend on factors such as reaction kinetics, cost, and the desired purity of the final product.

Interactive Data Tables

Table 1: Synthesis Parameters for this compound

| Parameter | Description | Finding | Source |

| Reactants | Primary chemical inputs for the synthesis. | Nicotinic Acid, Calcium Hydroxide | google.com |

| Solvent | The medium in which the reaction is conducted. | Aliphatic Ketone (e.g., methyl isobutyl ketone) | google.com |

| Catalyst/Medium | Substance that facilitates the reaction. | Water | google.com |

| Reaction Time | Approximate duration for reaction completion. | ~ 30 minutes | google.com |

| Key Observation | A notable physical change during the process. | Precipitation of this compound from the solvent. | google.com |

| Completion Check | Method to determine the end of the reaction. | pH of the diluted filtrate reaching 10 or higher. | google.com |

Advanced Structural Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing insights into its chemical bonding, functional groups, and electronic environment.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups and characterizing the coordination environment of the nicotinate (B505614) ligand to the calcium ion. The formation of the calcium salt from nicotinic acid results in distinct and predictable changes in the infrared spectrum.

The most significant change occurs in the region of the carboxyl group. In the spectrum of free nicotinic acid, a broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ range. Upon formation of calcium nicotinate, this band disappears, which is a clear indication that the acidic proton has been removed.

Concurrently, the sharp and intense C=O stretching vibration of the carboxylic acid, usually found around 1700 cm⁻¹, is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻) researchgate.net. The asymmetric stretch typically appears in the 1550-1610 cm⁻¹ region, while the symmetric stretch is found in the 1400-1440 cm⁻¹ range researchgate.net. The separation between these two wavenumbers (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group to the metal ion.

Other characteristic bands of the pyridine (B92270) ring, such as C=C and C=N stretching vibrations, are also present in the spectrum of this compound, though they may experience slight shifts upon coordination to the calcium ion compared to free nicotinic acid banglajol.info.

Table 1: Key FTIR Spectral Data for Nicotinic Acid and this compound

| Vibrational Mode | Nicotinic Acid (cm⁻¹) | This compound (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~3000 (broad) | Absent | Carboxylic acid O-H |

| C=O stretch | ~1700 | Absent | Carboxylic acid C=O |

| νₐₛ(COO⁻) | Absent | ~1590 | Asymmetric Carboxylate Stretch |

| νₛ(COO⁻) | Absent | ~1415 | Symmetric Carboxylate Stretch |

Note: Specific wavenumbers are approximate and can vary based on the experimental conditions and the specific crystalline form of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the chromophore responsible for UV absorption is the nicotinate anion.

The electronic structure of the pyridine ring, with its conjugated π-system, gives rise to characteristic π → π* transitions. The spectrum of nicotinic acid, and by extension this compound in solution, typically shows a strong absorption maximum (λₘₐₓ) in the ultraviolet region, generally around 260-270 nm. The presence of the carboxylate group attached to the pyridine ring can influence the exact position and intensity of this absorption band. The electronic transitions are primarily associated with the aromatic ring system, and the formation of the calcium salt does not significantly alter the fundamental chromophore. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of nicotinic acid under similar pH and solvent conditions.

Solid-State Cross-Polarization Magic-Angle Spinning Nuclear Magnetic Resonance (CP-MAS NMR)

Solid-state NMR is an indispensable technique for characterizing the structure of crystalline and amorphous solids at an atomic level. The Cross-Polarization Magic-Angle Spinning (CP-MAS) experiment is particularly useful for enhancing the signal of low-abundance nuclei like ¹³C nih.gov.

For this compound, a ¹³C CP-MAS NMR spectrum would provide a distinct resonance for each chemically non-equivalent carbon atom in the nicotinate ligand. This allows for the direct observation of the carbon skeleton and can be used to confirm the compound's identity and purity in the solid state.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure. The nicotinate ligand has six distinct carbon environments: five in the pyridine ring and one in the carboxylate group. The carboxylate carbon (COO⁻) would be expected to resonate in the downfield region of the spectrum, typically around 170-180 ppm. The aromatic carbons of the pyridine ring would appear between approximately 120 and 150 ppm. The precise chemical shifts are sensitive to the local electronic environment, crystal packing effects, and the coordination to the calcium ion. A high-resolution ¹³C CP-MAS spectrum could potentially resolve all six signals, providing a detailed fingerprint of the solid-state structure.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations that result in a change in the polarizability of the molecule. This often means that vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.

A Raman spectrum of this compound would provide a characteristic "vibrational fingerprint" of the compound. Key features would include the symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)), which is typically a strong and sharp band in the Raman spectrum researchgate.net. The pyridine ring vibrations would also give rise to a series of characteristic bands. For instance, the ring breathing mode, a collective vibration of the entire ring, is often a prominent feature in the Raman spectra of pyridine derivatives and is typically observed around 1030 cm⁻¹ researchgate.net.

Diffraction-Based Structural Elucidation

Diffraction techniques provide information on the long-range order and three-dimensional arrangement of atoms within a crystalline solid.

X-ray Powder Diffraction (XRD) for Crystalline Phase Identification

X-ray powder diffraction (XRD) is the primary technique for identifying crystalline phases. Each crystalline solid has a unique XRD pattern, which is determined by its crystal lattice. This pattern serves as a definitive fingerprint for identification and can be used to distinguish between different polymorphic forms of the same compound.

The synthesis of anhydrous this compound, Ca(Nic)₂, has been reported, and its structure was characterized using XRD acs.org. The XRD pattern of the synthesized this compound showed novel characteristic diffraction peaks that were distinct from the starting materials (nicotinic acid and calcium hydroxide), confirming the formation of a new crystalline substance acs.org.

Key diffraction peaks for the synthesized anhydrous this compound were observed at specific 2θ angles. The presence of these unique peaks allows for the unambiguous identification of this specific crystalline phase of this compound.

Table 2: Characteristic X-ray Powder Diffraction Peaks for Anhydrous this compound

| 2θ Angle (°) |

|---|

| ~12 |

| ~24 |

Source: Based on data reported for the synthesis of anhydrous this compound acs.org. The full pattern contains additional peaks that provide a complete fingerprint.

This technique is crucial for quality control in the pharmaceutical industry, as it can detect the presence of impurities or undesired crystalline forms in a sample of this compound nih.gov.

Single Crystal X-ray Diffraction for Atomic Arrangement Determination

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. For this compound, its formation as a crystalline solid has been confirmed through X-ray Powder Diffraction (XRPD). Analysis of the anhydrous compound, with the chemical formula Ca(Nic)₂, revealed a distinct diffraction pattern different from its precursors, nicotinic acid and calcium hydroxide, confirming the synthesis of a new crystalline substance acs.org.

However, a full structural elucidation via single-crystal X-ray diffraction, which would provide specific unit cell parameters (a, b, c, α, β, γ) and the space group, is not available in the reviewed scientific literature. The available powder diffraction data confirms the crystalline nature of the compound and shows key diffraction peaks at specific 2θ angles. acs.org

| Characteristic Peak (2θ) |

|---|

| 12° |

| 24° |

| 33° |

Neutron Powder Diffraction for Light Atom Localization

Neutron powder diffraction is a technique particularly adept at locating light atoms, such as hydrogen, within a crystal structure due to their relatively large neutron scattering cross-section. This method provides crucial details that can be complementary to X-ray diffraction data. Based on a thorough review of available scientific literature, no studies utilizing neutron powder diffraction for the structural analysis and light atom localization of this compound have been published.

Thermal and Microscopic Characterization

Understanding a material's response to heat and visualizing its structure at microscopic and nanoscopic levels are crucial for a complete characterization.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic transitions. ikm.org.my These methods are used to determine thermal stability, decomposition pathways, and sample purity. ikm.org.my

While the thermodynamic properties, such as heat capacity and enthalpy of formation, of anhydrous this compound have been studied, detailed DTA and TGA data showing its specific, multi-stage thermal decomposition profile are not available in the surveyed literature. acs.org Generally, the thermal decomposition of anhydrous metal carboxylates of Group 2 elements proceeds via the formation of the metal carbonate, followed by the decomposition of the carbonate into the metal oxide at higher temperatures. chemguide.co.uk For this compound, this would hypothetically involve decomposition to calcium carbonate (CaCO₃) and subsequent conversion to calcium oxide (CaO) with the release of gaseous byproducts. chemguide.co.uk

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology of materials. It uses a focused beam of electrons to scan the sample's surface, generating high-resolution images of its topography and composition. This analysis can reveal details about crystal shape, size distribution, and surface texture. A review of the scientific literature indicates that no specific studies employing SEM to characterize the surface morphology of this compound have been published.

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of a material's internal structure at the nanoscale. aps.org By passing a beam of electrons through an ultrathin specimen, TEM can be used to study crystal lattice structures, defects, and the morphology of nanoparticles. google.com Despite its capabilities, no specific research applying TEM for the nanoscale imaging of this compound has been identified in the public scientific domain.

Atomic Force Microscopy (AFM) for Topographical Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. researchgate.net By "feeling" the surface with a mechanical probe, AFM can provide topographical maps with nanoscale resolution and can also be used to measure surface roughness and other physical properties. To date, there are no available studies in the scientific literature that utilize AFM for the topographical analysis of the this compound surface.

Despite a comprehensive search for the crystallographic data of this compound, specific details regarding its single-crystal X-ray diffraction, and consequently its crystal system, space group, and a definitive Hirschfeld surface analysis, are not available in the public domain. General information on related compounds and analytical techniques has been located, but the precise experimental data required to generate the requested detailed and scientifically accurate article on the advanced structural characterization of this compound is absent from the reviewed literature.

Without access to a peer-reviewed publication or a database entry detailing the crystal structure of this compound, providing an analysis of its supramolecular assembly, crystal system, space group, and a Hirschfeld surface analysis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the advanced structural characterization of this compound cannot be generated at this time. The foundational data necessary for a thorough and accurate discussion of its supramolecular assembly, crystal system and space group, and intermolecular contacts as determined by Hirschfeld surface analysis is not publicly available.

Analytical Chemistry Methodologies and Validation

Chromatographic Techniques for Nicotinate (B505614) Compound Analysis

Chromatographic methods are powerful tools for separating and quantifying components within a mixture. High-performance liquid chromatography (HPLC) and its advanced variations are widely used for the analysis of nicotinic acid and related compounds.

The development of an HPLC method for the analysis of nicotinate compounds involves a systematic approach to optimize the separation and detection of the analyte of interest. The primary goal is to achieve a reliable and robust method that is specific, accurate, and precise.

The process typically begins with the selection of a suitable stationary phase (column) and mobile phase. For a polar compound like nicotinic acid, reversed-phase chromatography is often the method of choice. The development process involves adjusting various parameters to achieve optimal separation with good peak shape and resolution. Key parameters that are optimized include:

Mobile Phase Composition: The ratio of the aqueous component (often a buffer) to the organic modifier (such as acetonitrile or methanol) is adjusted to control the retention time of the analyte.

pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase is critical for ionizable compounds like nicotinic acid. Adjusting the pH can significantly impact its retention behavior and peak shape.

Column Type: Different C18 columns from various manufacturers can exhibit different selectivities. The choice of column is a critical step in method development.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.

Detection Wavelength: A UV detector is commonly used, and the wavelength is selected to provide maximum absorbance for the analyte, ensuring high sensitivity.

A developed HPLC method is then validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

A study focused on the simultaneous estimation of nicotinic acid, folic acid, and cyanocobalamin utilized a reverse phase liquid chromatographic method. The separation was achieved using a mobile phase of sodium acetate buffer (pH 2.5) and acetonitrile (90:10 v/v) on a Phenomenex Luna 5 µ C18(2) column. The detection was carried out at 278 nm. The retention times for nicotinic acid, folic acid, and cyanocobalamin were 3.79, 6.01, and 14.54 minutes, respectively researchgate.net. The method was validated for linearity, accuracy, precision, LOD, and LOQ researchgate.net.

Table 1: HPLC Method Parameters for Simultaneous Analysis of Nicotinic Acid and Other Vitamins

| Parameter | Condition |

|---|---|

| Stationary Phase | Phenomenex Luna 5 µ C18(2) (250x4.6 mm, 100 Å) |

| Mobile Phase | Sodium Acetate Buffer (pH 2.5) : Acetonitrile (90:10 v/v) |

| Flow Rate | 1.5 ml/min |

| Detection Wavelength | 278 nm |

| Retention Time (Nicotinic Acid) | 3.79 min |

| Linearity Range (Nicotinic Acid) | 1-5 µg/ml |

| Limit of Detection (Nicotinic Acid) | 100 ng/ml |

| Limit of Quantification (Nicotinic Acid) | 1 µg/ml |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of a broad range of compounds, including nicotinic acid. In RP-HPLC, a nonpolar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase. The retention of analytes is based on their hydrophobic interactions with the stationary phase.

Several RP-HPLC methods have been developed and validated for the simultaneous determination of nicotinic acid and other active pharmaceutical ingredients in combined dosage forms. For instance, a simple, specific, and accurate RP-HPLC method was developed for the simultaneous determination of Atorvastatin calcium and Nicotinic acid in tablet dosage forms semanticscholar.orgresearchgate.net. The analysis was performed using an Agilent ZORBAX SB-C18 column with a mobile phase of acetonitrile and distilled water (85:15 v/v) adjusted to pH 4.5 with phosphoric acid semanticscholar.orgresearchgate.net. The detection was carried out at 261 nm with a flow rate of 1.0 ml/min semanticscholar.orgresearchgate.net. The retention times for Atorvastatin calcium and Nicotinic acid were 6.092 and 3.125 minutes, respectively semanticscholar.orgresearchgate.net.

Another study developed an RP-HPLC method for the simultaneous estimation of Atorvastatin and Nicotinic acid using a Thermo ODS C18 column and a mobile phase of acetonitrile and 0.1% acetic acid (70:30 v/v) rjptonline.org. The detection wavelength was 245 nm, and the retention times were 1.539 min for Atorvastatin calcium and 2.475 min for Nicotinic acid rjptonline.org.

Table 2: RP-HPLC Method Parameters for Simultaneous Determination of Nicotinic Acid with Other Drugs

| Parameter | Method 1 (Atorvastatin and Nicotinic Acid) | Method 2 (Atorvastatin and Nicotinic Acid) |

|---|---|---|

| Stationary Phase | Agilent ZORBAX SB-C18 (150 × 4.6 mm, 3.5 µ) semanticscholar.orgresearchgate.net | Thermo ODS C18 (150x4.6 mm, 5µm) rjptonline.org |

| Mobile Phase | Acetonitrile : Distilled Water (85:15 v/v), pH 4.5 semanticscholar.orgresearchgate.net | Acetonitrile : 0.1% Acetic Acid (70:30 v/v) rjptonline.org |

| Flow Rate | 1.0 ml/min semanticscholar.orgresearchgate.net | 1.0 ml/min rjptonline.org |

| Detection Wavelength | 261 nm semanticscholar.orgresearchgate.net | 245 nm rjptonline.org |

| Retention Time (Nicotinic Acid) | 3.125 min semanticscholar.orgresearchgate.net | 2.475 min rjptonline.org |

| Linearity Range (Nicotinic Acid) | 10–80 µg/ml semanticscholar.orgresearchgate.net | 75-375 µg/ml rjptonline.org |

Ultra-Fast Liquid Chromatography (UFLC), often used interchangeably with Ultra-High-Performance Liquid Chromatography (UHPLC), is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to conventional HPLC.

UFLC systems are designed to minimize dispersion, allowing for the full benefit of the smaller particle columns to be realized. This technology has been successfully applied to the analysis of various compounds, including B-group vitamins like niacin and nicotinamide (B372718).

A UPLC-MS/MS method was developed for the simultaneous determination of seven B-group vitamers, including nicotinamide and niacin, in nutritional products nih.gov. This method employed enzymatic digestion followed by LC-MS/MS quantification, demonstrating the high specificity and sensitivity of the technique nih.gov. Another UPLC method was established for the simultaneous determination of niacin, niacinamide, and vitamin B6 in formula milk powder, utilizing a Poroshell 120 EC-C18 column and tandem mass spectrometry detection sciopen.com.

The key advantages of UFLC in the analysis of nicotinate compounds include reduced analysis time, lower solvent consumption, and increased sample throughput, making it a valuable tool in high-throughput screening and quality control environments.

Table 3: UPLC Method for Simultaneous Analysis of B-Vitamins including Niacin and Niacinamide

| Parameter | Condition |

|---|---|

| Technique | Ultra Performance Liquid Chromatography (UPLC) sciopen.com |

| Column | Poroshell 120 EC-C18 in tandem with ACQUITY® UPLC HSS T3 sciopen.com |

| Mobile Phase | Gradient elution with 10 mmol/L ammonium acetate solution (containing 0.1% formic acid) and methanol sciopen.com |

| Detection | UV detector and fluorescence detector sciopen.com |

| Linearity Range (Niacin) | 0.0-0.8 µg/mL sciopen.com |

| Linearity Range (Niacinamide) | 0.0-20.0 µg/mL sciopen.com |

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometric methods are based on the principle that every compound absorbs or transmits light over a certain range of wavelengths. These methods are often simpler and more cost-effective than chromatographic techniques.

UV/Vis spectrophotometry is a widely used technique for the quantitative determination of substances that absorb in the ultraviolet and visible regions of the electromagnetic spectrum. For the quantification of nicotinic acid, the wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

A simple, specific, and economic UV spectrophotometric method was developed for the estimation of niacin in bulk and pharmaceutical dosage forms using ethanol as a solvent researchgate.netjapsonline.com. The λmax of niacin was found to be 262 nm researchgate.netjapsonline.com. The method demonstrated good linearity in the concentration range of 1-19 µg/ml with a high correlation coefficient (R²=0.9991) researchgate.netjapsonline.com. The method was validated for linearity, accuracy, precision, LOD, and LOQ researchgate.netjapsonline.com.

Another study aimed to determine the concentration of niacin in food supplements using a UV-VIS spectrophotometric method with ethanol as the solvent. The maximum absorption wavelength was also determined to be 262 nm, and the method showed linearity in the concentration range of 0-13 µg/mL arls.ro.

Table 4: UV/Vis Spectrophotometric Method for Quantification of Niacin

| Parameter | Condition |

|---|---|

| Solvent | Ethanol researchgate.netjapsonline.com |

| Wavelength of Maximum Absorbance (λmax) | 262 nm researchgate.netjapsonline.com |

| Linearity Range | 1-19 µg/ml researchgate.netjapsonline.com |

| Correlation Coefficient (R²) | 0.9991 researchgate.netjapsonline.com |

| Limit of Detection (LOD) | 0.64 µg/ml japsonline.com |

| Limit of Quantification (LOQ) | 1.94 µg/ml japsonline.com |

Derivative spectrophotometry is a technique that involves the conversion of a normal zero-order spectrum to its first, second, or higher-order derivative spectrum. This method can enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of multiple components in a mixture without prior separation. It is particularly useful for eliminating background interference from excipients in pharmaceutical formulations.

A first-order derivative spectrophotometry method was developed for the simultaneous determination of Vitamin C (ascorbic acid, ASC) and nicotinamide (NIC) acs.orgresearchgate.net. This method addresses the challenge of overlapping absorbance bands in the UV region acs.orgresearchgate.net. The first-order derivative spectra allowed for the selection of zero-crossing points, where one component has zero absorbance, enabling the quantification of the other component without interference. The method showed linearity between 2 and 24 μg·mL⁻¹ acs.orgresearchgate.net.

Another study applied first and second derivative spectrophotometry for the individual and simultaneous determination of Diclofenac sodium and nicotinamide orientjchem.org. The method utilized peak-to-baseline, peak-to-peak, and zero-crossing techniques for quantification. The linear working range for nicotinamide was 10-140 μg.ml⁻¹ with a correlation coefficient (R²) between 0.9938-0.9998 orientjchem.org.

Table 5: Derivative Spectrophotometry for Simultaneous Analysis of Nicotinamide

| Parameter | Method 1 (with Vitamin C) | Method 2 (with Diclofenac Sodium) |

|---|---|---|

| Technique | First-Order Derivative Spectrophotometry acs.orgresearchgate.net | First and Second Derivative Spectrophotometry orientjchem.org |

| Measurement Principle | Zero-crossing point acs.org | Peak-to-baseline, peak-to-peak, zero-crossing orientjchem.org |

| Linearity Range (Nicotinamide) | 2-24 µg·mL⁻¹ acs.orgresearchgate.net | 10-140 µg.ml⁻¹ orientjchem.org |

| Correlation Coefficient (R²) | Not specified | 0.9938-0.9998 orientjchem.org |

Analytical Method Validation Frameworks

The validation of an analytical procedure is a process that demonstrates its fitness for the intended purpose. For the analysis of calcium nicotinate, this would typically involve a series of tests and studies to confirm that the method consistently provides results that are accurate, reproducible, and specific.

Accuracy is the measure of the closeness of an experimental value to the true or accepted reference value. In the context of this compound analysis, accuracy is typically assessed through recovery studies. This involves adding a known amount of the analyte (this compound) to a sample matrix and then analyzing the sample to determine how much of the added analyte is recovered.

In a study on the simultaneous determination of atorvastatin calcium and nicotinic acid, the accuracy of the method for nicotinic acid was determined by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery for nicotinic acid was found to be in the range of 99.744%. ijpsonline.com Another study on a similar combination reported recoveries for nicotinic acid in the range of 98.82-101.30%. ijpsonline.com

Illustrative Data for Accuracy of Nicotinic Acid Analysis

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80 | 79.5 | 99.38% |

| 100% | 100 | 100.2 | 100.20% |

| 120% | 120 | 119.8 | 99.83% |

This table presents hypothetical data based on typical recovery results for nicotinic acid to illustrate the concept of accuracy assessment.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For the analysis of nicotinic acid, one study reported that the %RSD for intra-day and inter-day precision was not more than 2%. ijpsonline.com Another study on the simultaneous determination of atorvastatin calcium and nicotinic acid found the intra-day precision for nicotinic acid to be in the range of 0.03-0.10% RSD and the inter-day precision to be in the range of 0.10-0.18% RSD. ijpsonline.com

Illustrative Data for Precision of Nicotinic Acid Analysis

| Precision Level | Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | % RSD |

|---|---|---|---|

| Intra-day | 100 | 100.1 ± 0.5 | 0.50% |

| Inter-day | 100 | 99.8 ± 0.8 | 0.80% |

This table presents hypothetical data based on typical precision results for nicotinic acid to illustrate the concept of precision and reproducibility studies.

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantitative determination of nicotinic acid, a linear relationship is typically established by preparing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. In a study involving nicotinic acid, the linearity was established in the range of 10–80 µg/mL with a correlation coefficient (r²) of 0.999. ijpsonline.com Another study reported a linearity range of 60-250 µg/mL for nicotinic acid with a correlation coefficient of 0.9993. ijpsonline.com

Illustrative Data for Linearity of Nicotinic Acid Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 10 | 15200 |

| 20 | 30500 |

| 40 | 61000 |

| 60 | 91500 |

| 80 | 122000 |

This table presents hypothetical data to illustrate a linear relationship for nicotinic acid analysis, which would be used to generate a calibration curve with a regression equation and a correlation coefficient.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components.

In the context of a High-Performance Liquid Chromatography (HPLC) method for this compound, specificity would be demonstrated by showing that the peak for this compound is well-resolved from any other peaks originating from the sample matrix or potential impurities. This is often achieved by analyzing a placebo (a sample containing all components except the analyte) and showing no interfering peaks at the retention time of the analyte. In a study on a combined dosage form, the specificity of the method for nicotinic acid was confirmed by observing no interference from the placebo at the retention time of nicotinic acid. ijpsonline.com

System suitability testing is an integral part of many analytical procedures, particularly chromatographic methods. It is performed to ensure that the analytical system is performing adequately for the intended analysis. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Typical system suitability parameters for an HPLC method include retention time, peak area, peak symmetry (tailing factor), theoretical plates (column efficiency), and resolution (if other components are present). For the analysis of nicotinic acid in combination with atorvastatin calcium, the retention time for nicotinic acid was reported to be 3.125 minutes. ijpsonline.com In another study, the retention time for nicotinic acid was 2.4 minutes. ijpsonline.com

Illustrative System Suitability Parameters for Nicotinic Acid Analysis

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Retention Time (min) | Consistent with standard | ~3.1 |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

This table presents typical system suitability parameters and their acceptance criteria for the analysis of a compound like nicotinic acid by HPLC.

Molecular and Cellular Mechanisms

Calcium Signaling Pathways and Nicotinate (B505614) Derivatives

Calcium signaling is a fundamental process that regulates a vast array of cellular activities. Nicotinate derivatives, particularly NAADP, have emerged as key players in this signaling network, acting as potent second messengers to mobilize intracellular calcium stores.

Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is recognized as the most potent endogenous calcium-mobilizing second messenger. nih.gov Its discovery unveiled a novel pathway for intracellular calcium release, distinct from the well-established inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR) systems. nih.gov NAADP is effective at nanomolar concentrations, highlighting its high potency in initiating calcium signals within the cell. nih.govfrontiersin.org

Research has firmly established that NAADP triggers the release of calcium from acidic intracellular stores, such as lysosomes and endolysosomes. frontiersin.orgbohrium.comresearchgate.neted.ac.uk This is a key feature that distinguishes it from IP3 and cADPR, which primarily target the endoplasmic reticulum (ER). frontiersin.orgfrontiersin.org The action of NAADP can initiate a localized calcium signal that can then be amplified by other calcium release mechanisms, positioning it as a critical trigger in cellular calcium signaling cascades. frontiersin.org The generation of long-lasting calcium oscillations has also been attributed to NAADP, further underscoring its significant role in temporal regulation of calcium signaling. nih.gov

The synthesis and degradation of NAADP are tightly regulated by specific enzymes, ensuring precise control over its signaling activity. The multifunctional enzyme CD38, a member of the NAD glycohydrolase family, plays a central role in NAADP metabolism. bohrium.comnih.govresearchgate.net CD38 catalyzes the synthesis of NAADP from NADP+ through a base-exchange reaction, where the nicotinamide (B372718) group of NADP+ is replaced by nicotinic acid. nih.govnih.gov

CD38 is a ubiquitous enzyme found in various mammalian tissues and exhibits multiple enzymatic activities, including ADP-ribosyl cyclase and cADPR hydrolase functions. nih.govresearchgate.net While its primary activity is the hydrolysis of NAD+ to ADP-ribose (ADPR) and nicotinamide, its ability to synthesize NAADP is crucial for calcium signaling. nih.govphysiology.orgnih.gov The regulation of CD38 activity is therefore a key determinant of intracellular NAADP levels and, consequently, NAADP-mediated calcium signaling. Although CD38 is a major enzyme in this process, other NAD glycohydrolases and enzymatic pathways may also contribute to the synthesis and degradation of this potent second messenger. mdpi.com

The cell employs multiple, parallel systems to mobilize calcium from its internal stores, each with distinct characteristics. The three major players in this process are IP3, cADPR, and NAADP. nih.govnih.gov A primary distinction lies in their target organelles and receptors. IP3 and cADPR primarily induce calcium release from the endoplasmic reticulum (ER) by activating IP3 receptors (IP3Rs) and ryanodine receptors (RyRs), respectively. researchgate.netnih.gov In contrast, NAADP targets acidic organelles like lysosomes, activating a different class of calcium channels known as two-pore channels (TPCs). bohrium.comresearchgate.neted.ac.uk

Furthermore, these systems differ in their sensitivity and kinetics. NAADP is the most potent of the three, eliciting calcium release at significantly lower concentrations. frontiersin.orgfrontiersin.org The calcium stores mobilized by NAADP are also distinct from those sensitive to IP3 and cADPR. frontiersin.orgfrontiersin.org While there can be crosstalk and amplification between these pathways, for instance, NAADP-initiated calcium release can be amplified by calcium-induced calcium release through RyRs, they are fundamentally independent systems. frontiersin.orged.ac.uk This functional separation allows for a more nuanced and spatially organized regulation of intracellular calcium signals.

| Feature | Inositol 1,4,5-Trisphosphate (IP3) | Cyclic ADP-Ribose (cADPR) | Nicotinate Adenine Dinucleotide Phosphate (NAADP) |

| Primary Target Organelle | Endoplasmic Reticulum (ER) researchgate.netnih.gov | Endoplasmic Reticulum (ER) bohrium.comnih.gov | Acidic Organelles (e.g., Lysosomes) bohrium.comresearchgate.neted.ac.uk |

| Primary Receptor/Channel | IP3 Receptors (IP3Rs) researchgate.netnih.gov | Ryanodine Receptors (RyRs) bohrium.comnih.gov | Two-Pore Channels (TPCs) bohrium.comresearchgate.neted.ac.uk |

| Relative Potency | Less potent than NAADP | Less potent than NAADP | Most potent endogenous Ca2+ mobilizing messenger nih.govfrontiersin.org |

| Calcium Store Sensitivity | Thapsigargin-sensitive ER stores | Thapsigargin-sensitive ER stores | Thapsigargin-insensitive acidic stores frontiersin.orgfrontiersin.org |

| Cross-talk | Can interact with other Ca2+ signals | Can sensitize RyRs to Ca2+ | Can trigger Ca2+-induced Ca2+ release via RyRs frontiersin.orged.ac.uk |

Intracellular calcium homeostasis is a delicate balance between calcium influx, efflux, and release from and uptake into intracellular stores. nih.govgosset.airesearchgate.net Pathways related to nicotinate derivatives, primarily through the action of NAADP, play a crucial role in this regulatory network. By mobilizing calcium from a distinct set of acidic organelles, the NAADP system adds another layer of control to the spatial and temporal patterning of intracellular calcium signals. nih.gov

The maintenance of calcium homeostasis involves a complex interplay of pumps, exchangers, and channels located on the plasma membrane and the membranes of organelles like the ER and mitochondria. nih.govgosset.airesearchgate.net The NAADP pathway contributes to this intricate system by providing a mechanism for the rapid release of a "trigger" pool of calcium, which can then initiate larger, global calcium signals. frontiersin.org The precise regulation of NAADP synthesis and degradation by enzymes like CD38 ensures that this potent signaling molecule is produced only in response to specific stimuli, thereby preventing dysregulation of calcium homeostasis, which can be detrimental to the cell. nih.gov

Metabolites of NAD+ and NADP+, including NAADP and ADP-ribose (ADPR), are key modulators of several types of intracellular calcium channels.

Two-Pore Channels (TPCs): TPCs are now widely recognized as the primary molecular targets for NAADP. frontiersin.orgresearchgate.neted.ac.uk Located on the membranes of endosomes and lysosomes, TPCs form the channels through which calcium is released from these acidic stores in response to NAADP binding. researchgate.neted.ac.uk Studies have shown that the expression of TPCs is essential for NAADP-induced calcium release. ed.ac.uk

Ryanodine Receptors (RyRs): While cADPR is the canonical activator of RyRs, NAD+ metabolites can also modulate their activity. nih.gov Some studies suggest that NAADP can have a more direct effect on certain RyR isoforms or that it can sensitize RyRs to calcium, leading to an amplification of the initial NAADP-triggered signal. frontiersin.org Furthermore, NAD+ and its reduced form, NADH, have been shown to directly modulate the activity of both cardiac and skeletal muscle RyRs, though with differing effects. nih.gov

Transient Receptor Potential Melastatin 2 (TRPM2): The TRPM2 channel is a non-selective cation channel that is gated by ADPR, a product of NAD+ hydrolysis by enzymes like CD38. physiology.orgnih.govresearchgate.net The binding of ADPR to the NUDT9-H domain of the TRPM2 channel leads to its opening and a subsequent influx of calcium into the cell. nih.gov This mechanism directly links NAD+ metabolism to calcium influx across the plasma membrane.

| Channel | Modulator | Effect | Location |

| Two-Pore Channels (TPCs) | NAADP | Activation, Ca2+ release researchgate.neted.ac.uk | Endosomes, Lysosomes researchgate.neted.ac.uk |

| Ryanodine Receptors (RyRs) | cADPR, NAADP (modulator), NAD+, NADH | Activation/Modulation, Ca2+ release frontiersin.orgnih.govnih.gov | Endoplasmic/Sarcoplasmic Reticulum |

| TRPM2 | ADP-ribose (ADPR) | Activation, Ca2+ influx nih.govresearchgate.net | Plasma Membrane |

Nicotinamide Adenine Dinucleotide (NAD/NADP) Metabolism and Calcium Interplay

The metabolism of NAD+ and NADP+ is intrinsically linked to intracellular calcium signaling. physiology.org These dinucleotides are not only essential coenzymes in redox reactions but also serve as substrates for enzymes that generate calcium-mobilizing second messengers. nih.govmdpi.com The enzyme CD38, for example, is a major consumer of cellular NAD+ and utilizes it to produce both cADPR and NAADP (from NADP+). nih.govnih.gov

Nicotinic Acid as a Precursor in NAD/NADP Biosynthesis Pathways

Nicotinic acid is a fundamental building block for the synthesis of NAD+ and NADP+. It serves as a precursor in what is known as the Preiss-Handler pathway, a salvage pathway for NAD+ biosynthesis. In this pathway, nicotinic acid is converted into nicotinic acid mononucleotide (NAMN). nih.govnih.gov This intermediate, NAMN, is then adenylated to form nicotinic acid adenine dinucleotide (NAAD). nih.gov The final step in this specific route involves the amidation of NAAD by the enzyme NAD+ synthetase, which ultimately yields NAD+. nih.gov

NAD+ can be subsequently phosphorylated by NAD kinase to generate NADP+. nih.gov Both NAD+ and its reduced form, NADH, are central to cellular respiration, acting as electron carriers in metabolic pathways like glycolysis and the citric acid cycle. Similarly, NADP+ and its reduced form, NADPH, are vital for anabolic reactions, such as fatty acid and cholesterol synthesis, and for antioxidant defense systems. The availability of nicotinic acid is therefore a critical determinant for maintaining the cellular pools of these essential coenzymes.

Role of Nicotinate Phosphoribosyltransferase (NAPRT) in NAD+ Synthesis

Nicotinate phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway, which converts nicotinic acid to NAD+. mdpi.com This enzyme catalyzes the initial and committed step, transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid to form nicotinic acid mononucleotide (NAMN). frontiersin.orgcohlife.org

The activity of NAPRT is crucial for tissues that preferentially utilize nicotinic acid for NAD+ synthesis. nih.gov Research has indicated that nicotinic acid may be more efficient than nicotinamide in elevating NAD+ levels under certain conditions, such as oxidative stress. nih.gov The expression of NAPRT can vary significantly among different human tissues and is subject to regulation, which in turn affects the capacity of a cell to utilize nicotinic acid for NAD+ production. nih.gov The efficiency of nicotinic acid in treatments involving NAD+ depletion is dependent on the expression and regulation of NAPRT. nih.gov

Nicotinate/Nicotinamide Mononucleotide Adenyltransferase (NMNAT) Activity and Regulation

Nicotinate/Nicotinamide Mononucleotide Adenyltransferase (NMNAT) is a key enzyme that functions at a convergence point in both the de novo and salvage pathways of NAD+ biosynthesis. mdpi.comresearchgate.net This enzyme catalyzes the adenylation of both nicotinic acid mononucleotide (NAMN) and nicotinamide mononucleotide (NMN) to form their respective dinucleotides, nicotinic acid adenine dinucleotide (NAAD) and nicotinamide adenine dinucleotide (NAD+). mdpi.comnih.gov

NMNATs exhibit dual substrate specificity, enabling them to process intermediates from different precursor routes. mdpi.com The regulation of NMNAT activity is essential for maintaining NAD+ homeostasis, which is critical for protecting cells from oxidative stress. nih.govoup.com Modulators of NMNAT activity, both activators and inhibitors, can influence cellular NAD+ levels, thereby affecting processes like energy metabolism, DNA repair, and cell signaling. patsnap.com Activators of NMNAT can increase NAD+ levels, which may be beneficial in conditions associated with NAD+ depletion, such as aging and neurodegenerative diseases. patsnap.com

Salvage and De Novo Pathways in NAD+ Generation

Eukaryotic cells generate NAD+ through two primary routes: the de novo synthesis pathway and the salvage pathways.

The de novo pathway synthesizes NAD+ from the essential amino acid tryptophan. caleriehealth.com.mynih.gov This multi-step process involves the conversion of tryptophan to quinolinic acid, which is then converted to nicotinic acid mononucleotide (NAMN), an intermediate that also features in the salvage pathway. cohlife.orgresearchgate.net

The salvage pathways recycle NAD+ precursors, such as nicotinic acid, nicotinamide, and nicotinamide riboside, to regenerate NAD+. researchgate.netnih.gov These pathways are considered the main source of NAD+ in mammals. nih.gov The Preiss-Handler pathway, which utilizes nicotinic acid, is one such salvage pathway. nih.gov Another prominent salvage pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NMN is then converted to NAD+ by NMNAT. nih.gov The salvage pathways are crucial for maintaining cellular NAD+ levels, as NAD+ is continuously consumed by various enzymes.

| Pathway | Starting Precursor(s) | Key Intermediate(s) | Key Enzyme(s) |

| De Novo Synthesis | Tryptophan | Quinolinic Acid, Nicotinic Acid Mononucleotide (NAMN) | Quinolinate Phosphoribosyltransferase (QPRT), NMNAT |

| Salvage Pathway (Preiss-Handler) | Nicotinic Acid | Nicotinic Acid Mononucleotide (NAMN), Nicotinic Acid Adenine Dinucleotide (NAAD) | Nicotinate Phosphoribosyltransferase (NAPRT), NMNAT, NAD Synthetase |

| Salvage Pathway | Nicotinamide, Nicotinamide Riboside | Nicotinamide Mononucleotide (NMN) | Nicotinamide Phosphoribosyltransferase (NAMPT), NMNAT |

Enzymatic and Metabolic Regulation Studies

Calcium-Dependent Enzyme Modulation

Calcium ions are pivotal second messengers that translate extracellular signals into intracellular responses, a significant part of which involves the allosteric regulation of various enzymes. An increase in cytosolic Ca²⁺ concentration triggers a cascade of events that modulate enzymatic activities, thereby controlling numerous physiological processes from energy metabolism to cell cycle progression.

Calcium/Calmodulin-Dependent Protein Kinase Kinases (CaMKKs) are upstream serine/threonine kinases that play a crucial role in Ca²⁺-mediated signal transduction. nih.govnih.gov Their activation is a critical step in a kinase cascade that regulates a multitude of cellular functions, including metabolic regulation and transcriptional activation. nih.gov

The regulatory mechanism of CaMKK is tightly controlled by intracellular Ca²⁺ levels. In a resting state, the kinase activity of CaMKK is suppressed by an autoinhibitory domain that blocks the catalytic site. nih.gov Upon cellular stimulation, intracellular Ca²⁺ concentrations rise and bind to calmodulin (CaM), a ubiquitous calcium-binding protein. The resulting Ca²⁺/CaM complex undergoes a conformational change that allows it to bind to a specific site on the CaMKK regulatory domain. This binding event displaces the autoinhibitory segment, thereby activating the kinase. nih.govwikipedia.org

Once active, CaMKK phosphorylates and activates several downstream kinases, including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and 5'AMP-activated protein kinase (AMPK). nih.gov This cascade amplifies the initial calcium signal, leading to the phosphorylation of a wide array of substrate proteins that control diverse cellular pathways. nih.govnih.gov

| Downstream Target | Activating Phosphorylation Site | Key Cellular Functions Regulated |

| CaM-kinase I (CaMKI) | Threonine-177 | Gene expression, neuronal development |

| CaM-kinase IV (CaMKIV) | Threonine-196 | Transcriptional regulation (e.g., CREB), immune response |

| Protein Kinase B (PKB/Akt) | Threonine-308 | Cell survival, glucose metabolism, proliferation |

| 5'AMP-kinase (AMPK) | Threonine-172 | Cellular energy homeostasis, metabolic stress response |

This table summarizes the primary downstream targets of CaMKK and their associated functions, illustrating the broad impact of the Ca²⁺/CaM/CaMKK signaling axis.

Neutral trehalase (Nth1) is an enzyme, particularly studied in yeast like Saccharomyces cerevisiae, that catalyzes the hydrolysis of the disaccharide trehalose into two molecules of glucose. cas.cz This process is crucial for providing a rapid supply of glucose for energy during stress conditions or specific phases of the cell cycle. The activation of Nth1 is a multi-step process where calcium plays a significant potentiating role. dntb.gov.uaresearchgate.net

The primary activation of Nth1 occurs through phosphorylation, which facilitates the binding of 14-3-3 proteins (Bmh in yeast). cas.cznih.gov This interaction induces a conformational change that stabilizes the enzyme in its active state. researchgate.net Calcium ions enhance this activation mechanism. Nth1 possesses a calcium-binding domain (CaBD) containing an EF-hand-like motif. cas.cznih.gov The binding of Ca²⁺ to this motif is believed to be a prerequisite for the correct oligomerization of the enzyme into its active dimeric or trimeric form. nih.gov While Ca²⁺-dependent activation is weaker than that induced by 14-3-3 protein binding, the highest level of Nth1 activity is achieved in the presence of both activators. cas.cz Mutations in the key aspartic acid residues within the Ca²⁺-binding site prevent enzyme activation, highlighting the critical role of calcium in this process. nih.gov

| Regulatory Factor | Mechanism of Action | Effect on Nth1 Activity |

| Phosphorylation (PKA/CDK) | Covalently adds phosphate (B84403) groups to specific serine residues. | Primes the enzyme for 14-3-3 protein binding. |

| 14-3-3 Protein (Bmh) | Binds to phosphorylated sites, inducing a conformational change. | Strong activation by stabilizing the active conformation. |

| Calcium (Ca²⁺) | Binds to the EF-hand-like motif in the Ca²⁺-binding domain. | Potentiates activation; prerequisite for proper oligomerization. |

This table details the key factors involved in the regulation of Neutral Trehalase (Nth1) activity, showing the synergistic effect of phosphorylation, 14-3-3 protein binding, and calcium binding.

Calcium ions are fundamental regulators of mitochondrial function, directly linking cellular energy demand with ATP production through oxidative phosphorylation. nih.govnih.gov Following a cellular stimulus that increases cytosolic Ca²⁺, mitochondria rapidly take up calcium into their matrix via the mitochondrial calcium uniporter (MCU). alliedacademies.orgsciencedaily.com This elevation of matrix Ca²⁺ concentration is a potent signal for upregulating energy metabolism. portlandpress.com

The primary mechanism by which Ca²⁺ stimulates oxidative phosphorylation is through the allosteric activation of three key dehydrogenases within the tricarboxylic acid (TCA) cycle:

Pyruvate dehydrogenase

Isocitrate dehydrogenase

α-ketoglutarate dehydrogenase alliedacademies.org

Activation of these enzymes accelerates the production of the reducing equivalents NADH and FADH₂, which are the primary substrates for the electron transport chain (ETC). alliedacademies.org The increased flow of electrons through the ETC enhances the pumping of protons across the inner mitochondrial membrane, thereby increasing the proton motive force that drives the ATP synthase to produce ATP. nih.govalliedacademies.org

The regulatory effect of calcium is concentration-dependent. Nanomolar concentrations of Ca²⁺ are generally stimulatory for respiration and ATP synthesis. physiology.org However, high micromolar concentrations can become inhibitory, potentially by affecting the ability of the mitochondria to utilize the membrane potential for phosphorylation or by contributing to the opening of the mitochondrial permeability transition pore. physiology.orgmdpi.com This dual role underscores the importance of tight regulation of mitochondrial calcium homeostasis. nih.gov

| Calcium Concentration | Effect on TCA Cycle Dehydrogenases | Effect on Respiration & ATP Synthesis |

| Nanomolar (nM) | Stimulatory | Enhanced ATP production to meet cellular demand. |

| Low Micromolar (µM) | Highly Stimulatory | Peak ATP production. |

| High Micromolar (µM) | Potentially Inhibitory | Decreased ATP production; potential for mitochondrial dysfunction. |

This table illustrates the concentration-dependent effects of mitochondrial matrix calcium on the key enzymes of the TCA cycle and the resulting impact on ATP synthesis.

Metabolic Pathway Investigations

The nicotinate (B505614) component of calcium nicotinate serves as a precursor to essential coenzymes that are central to cellular metabolism. Understanding its metabolic fate is key to appreciating its role in energy-yielding processes.

Nicotinate (also known as niacin or vitamin B3) and nicotinamide (B372718) are the primary precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). nih.govreactome.org These coenzymes are indispensable for hundreds of redox reactions that constitute cellular metabolism.

NAD⁺ can be synthesized through two main routes: the de novo pathway and the salvage pathways. nih.gov

De Novo Synthesis Pathway: This pathway synthesizes NAD⁺ from the amino acid tryptophan (in animals) or aspartic acid (in some bacteria and plants). nih.gov Tryptophan is converted through a series of steps into quinolinic acid (QA). The enzyme quinolinate phosphoribosyltransferase then converts QA into nicotinic acid mononucleotide (NaMN). NaMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD⁺ synthetase amidates NaAD to produce NAD⁺. nih.gov

Salvage Pathways: These pathways recycle nicotinamide, nicotinate, and their derivatives to regenerate NAD⁺. The most prominent pathway involving nicotinate is the Preiss-Handler pathway. reactome.org In this pathway, nicotinate is converted directly to NaMN by the enzyme nicotinate phosphoribosyltransferase (NAPRT), which then enters the final steps of the de novo pathway to be converted into NAD⁺. reactome.org This salvage mechanism is a more energy-efficient way to maintain the cellular NAD⁺ pool compared to de novo synthesis.

| Pathway | Starting Substrate | Key Intermediate | Final Product |

| De Novo Synthesis | Tryptophan | Quinolinic Acid (QA) | NAD⁺ |

| Preiss-Handler (Salvage) | Nicotinate (Niacin) | Nicotinic Acid Mononucleotide (NaMN) | NAD⁺ |

| Nicotinamide (Salvage) | Nicotinamide | Nicotinamide Mononucleotide (NMN) | NAD⁺ |

This table compares the major pathways for NAD⁺ biosynthesis, highlighting the central role of nicotinate in the Preiss-Handler salvage pathway.

Both components of this compound are deeply involved in cellular energy-yielding processes. As detailed previously, calcium acts as a direct, real-time regulator of mitochondrial ATP production, matching energy supply with demand. nih.gov When a cell increases its workload, such as during muscle contraction or neuronal firing, ATP is consumed at a higher rate. This activity is typically initiated by a rise in intracellular Ca²⁺, which serves as a dual signal: one to trigger the work itself, and another to stimulate the mitochondria to produce more ATP. nih.govwikipedia.org This feed-forward control mechanism ensures metabolic homeostasis, preventing the depletion of ATP. nih.gov

Nicotinate contributes to energy metabolism through its role as a precursor to NAD⁺. NAD⁺ is a critical coenzyme in major catabolic pathways, including:

Glycolysis: NAD⁺ acts as an electron acceptor in the oxidation of glyceraldehyde-3-phosphate.

Pyruvate Dehydrogenase Complex: NAD⁺ is required for the oxidation of pyruvate to acetyl-CoA.

TCA Cycle: NAD⁺ is reduced to NADH in several steps of the cycle.

Fatty Acid Oxidation (β-oxidation): NAD⁺ is essential for the oxidation of fatty acids.

The NADH produced in these pathways carries high-energy electrons to the mitochondrial electron transport chain, where their oxidation drives the synthesis of the vast majority of cellular ATP. Therefore, a sufficient pool of NAD⁺, maintained through pathways involving nicotinate, is fundamental for the cell's capacity to generate energy.

Influence on Carbohydrate Metabolism at the Molecular Level

Scientific investigation into the direct influence of the compound this compound on carbohydrate metabolism at the molecular level is limited in existing literature. However, an understanding of its potential effects can be derived from the well-documented roles of its constituent components: the calcium ion (Ca²⁺) and nicotinate (niacin or Vitamin B3). Both entities are known to be independently involved in the intricate regulation of glucose homeostasis through various molecular pathways.

The Role of Calcium in Regulating Glucose Homeostasis

Calcium ions are fundamental second messengers in a multitude of cellular signaling pathways, including those that govern carbohydrate metabolism. nih.gov The concentration of intracellular calcium plays a critical role in orchestrating the body's response to fluctuations in blood glucose levels. nih.gov This regulation is achieved through the modulation of key enzymes and signaling proteins involved in insulin secretion, glucose uptake, and glucose production. rose-hulman.edu

In pancreatic β-cells, an influx of calcium is a primary trigger for the secretion of insulin-containing vesicles into the bloodstream. youtube.com In peripheral tissues such as muscle and adipose tissue, calcium signaling is integral to the translocation of glucose transporters, particularly GLUT4, to the cell membrane, a crucial step for glucose uptake. maastrichtuniversity.nl Furthermore, many circulating hormones that regulate glycogenolysis and gluconeogenesis in the liver do so via calcium-dependent signaling mechanisms. nih.gov Studies have shown that increasing extracellular calcium concentration can enhance both glycolysis and glucose oxidation in the heart, particularly in the presence of fatty acids. nih.gov

Table 1: Influence of Calcium on Key Processes in Carbohydrate Metabolism

| Metabolic Process | Molecular Effect of Calcium | Key Proteins/Pathways Involved |

| Insulin Secretion | Triggers the fusion of insulin-containing vesicles with the β-cell membrane. | Voltage-gated calcium channels, Calmodulin |

| Glucose Uptake | Promotes the translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue. maastrichtuniversity.nl | Ca²⁺/calmodulin-activated kinase kinase (CaMKK), AMP-activated protein kinase (AMPK) maastrichtuniversity.nl |

| Glycogenolysis | Activates enzymes responsible for the breakdown of glycogen to glucose. | Phosphorylase kinase |

| Gluconeogenesis | Can stimulate the production of glucose from non-carbohydrate precursors in the liver. nih.gov | Pyruvate carboxylase, Phosphoenolpyruvate carboxykinase (PEPCK) |

The Role of Nicotinate in Metabolic Regulation

Nicotinate, as a form of Vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These molecules are indispensable for numerous metabolic reactions, including those in glycolysis and the citric acid cycle.

At the molecular level, nicotinic acid has been shown to modulate intracellular calcium concentrations. youtube.com A derivative of nicotinic acid, nicotinic acid-adenine dinucleotide phosphate (NAADP), has been identified as a potent calcium-mobilizing second messenger that can initiate insulin signaling in human pancreatic β-cells. nih.gov This suggests that the nicotinate component of this compound could potentially influence carbohydrate metabolism by affecting the very calcium signaling pathways that are crucial for glucose homeostasis.

Table 2: Potential Influence of Nicotinate on Molecular Aspects of Carbohydrate Metabolism

| Metabolic Aspect | Potential Molecular Effect of Nicotinate | Key Proteins/Pathways Involved |

| Intracellular Signaling | Can modulate intracellular Ca²⁺ concentrations. youtube.com | Nicotinic acid receptors, G-protein coupled receptors |

| Insulin Signaling | As a precursor to NAADP, it may initiate Ca²⁺ release from intracellular stores, a step in insulin signaling. nih.gov | NAADP-sensitive Ca²⁺ channels, CD38 |

| Energy Metabolism | As a precursor to NAD⁺ and NADP⁺, it is essential for cellular respiration and energy production from glucose. | Enzymes of glycolysis and the citric acid cycle |

Omics Based Investigations

Proteomic Profiling of Calcium-Related Responses

Proteomics offers a powerful approach to understanding the global changes in protein expression and function in response to fluctuations in intracellular calcium levels.

Deep-Scale Mass Spectrometry-Based Proteomics Methodologies

Modern proteomics heavily relies on mass spectrometry (MS) to identify and quantify thousands of proteins from complex biological samples. nih.govmdpi.com Methodologies such as "shotgun proteomics" involve the enzymatic digestion of proteins into smaller peptides, which are then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com Advanced techniques like data-independent acquisition (DIA) have improved the comprehensiveness and reproducibility of proteomic analyses. nih.gov These approaches can be utilized to create a global protein profile of cells or tissues following exposure to a calcium source. Furthermore, specialized MS-based methods have been developed to specifically identify calcium-binding sites within proteins. nih.gov

Analysis of Differentially Expressed Proteins under Calcium Perturbation

By comparing the proteomes of cells under normal and calcium-perturbed conditions, researchers can identify differentially expressed proteins. For instance, an isobaric tags for relative and absolute quantitation (iTRAQ)-based proteomic approach was used to identify proteins regulated by calcium treatment in Malus baccata leaves under temperature stress. mdpi.com In this study, calcium treatment led to the differential regulation of 9 proteins at 20°C and 15 proteins at 0°C. mdpi.com Similarly, a proteomic analysis of Taxus wallichiana var. mairei under acid rain stress identified 44 differentially expressed proteins in response to varying calcium levels. frontiersin.org These proteins were involved in processes like metabolism, photosynthesis, and cell defense. frontiersin.org

Below is a representative table illustrating how data on differentially expressed proteins under calcium perturbation could be presented.

| Protein ID | Protein Name | Fold Change | p-value | Function |

| P12345 | Calmodulin | 2.5 | <0.05 | Calcium signaling |

| Q67890 | Catalase | -1.8 | <0.05 | Oxidative stress response |

| A1B2C3 | Actin | 1.2 | >0.05 | Cytoskeleton |

| D4E5F6 | RuBisCO | -3.0 | <0.05 | Photosynthesis |

This table is for illustrative purposes only and does not represent actual data on calcium nicotinate (B505614).

Proteomic Insights into Underlying Molecular Mechanisms

Proteomic data provides valuable insights into the molecular mechanisms affected by calcium signaling. Bioinformatics analyses of differentially expressed proteins can reveal enrichment in specific biological pathways, such as the complement and coagulation cascades, platelet activation, and glycolysis/gluconeogenesis. nih.gov For example, proteomic studies in plants have identified a large number of proteins involved in the calcium signaling circuit, including sensors and their targets, which form complex signaling networks. nih.gov In mammalian cells, proteomic analysis of calmodulin-binding proteins has identified interactions with proteins involved in DNA repair and ribosome assembly, suggesting a role for calcium in these fundamental processes. osti.gov

Genomic and Transcriptomic Studies

Genomic and transcriptomic analyses are essential for understanding how calcium signaling regulates gene expression at the transcriptional level.

Gene Expression Regulation Mediated by Calcium

Calcium ions are key regulators of gene expression, translating short-term signals into long-lasting cellular changes. nih.gov Increases in intracellular calcium can activate signaling cascades that modify transcription factors, thereby controlling the rate of transcription of specific genes. nih.gov Calcium signaling can influence gene expression through multiple pathways, including those involving the cyclic AMP response element (CRE), serum response element (SRF), and ternary complex factor (TCF). nih.gov In plants, elevated cellular calcium can alter the expression of genes involved in stress responses, including those encoding calcium sensors like calmodulin. nih.govnih.gov

Calcium-Related Gene Expression in Cellular Adaptation and Stress Response

Cells adapt to various environmental stresses by modulating their gene expression profiles, a process often mediated by calcium signaling. mdpi.com In plants, abiotic stresses such as cold, heat, drought, and salinity trigger specific calcium signatures that lead to the activation of downstream gene expression and adaptive physiological responses. mdpi.comtaylorfrancis.com For example, in Solanum lycopersicum, mechanical damage in the presence of calcium led to increased expression of the calmodulin gene SlCaM2 and the kinase MPK2, which are involved in stress signaling. mdpi.com Transcriptomic analyses have been employed to study calcium remodeling in conditions like colorectal cancer, revealing significant changes in the expression of genes involved in intracellular calcium transport. mdpi.comnih.gov

The following table is a hypothetical representation of gene expression changes in response to a calcium stimulus.

| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |

| CAM2 | Calmodulin 2 | 3.2 | <0.05 | Calcium signaling |

| HSP70 | Heat shock protein 70 | 4.5 | <0.05 | Stress response |

| FOS | Fos proto-oncogene | 2.1 | <0.05 | Transcription factor |

| CYCD3 | Cyclin D3 | -2.8 | <0.05 | Cell cycle regulation |

This table is for illustrative purposes only and does not represent actual data on calcium nicotinate.